molecular formula C20H14BrN3O2S B2641536 N-(4-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105235-47-9

N-(4-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2641536
CAS No.: 1105235-47-9
M. Wt: 440.32
InChI Key: DWCCXBYKAWIYEZ-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core linked to a 4-bromophenyl group via an acetamide bridge. The compound’s unique substituents—a bromophenyl group and a phenyl-substituted thienopyrimidinone—distinguish it from related derivatives, influencing its physicochemical and biological behavior.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O2S/c21-14-6-8-15(9-7-14)23-17(25)10-24-12-22-18-16(11-27-19(18)20(24)26)13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCCXBYKAWIYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thienopyrimidine ring.

    Acetylation: The final step involves the acetylation of the thienopyrimidine derivative to introduce the acetamide group, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Anticancer Activity

Research indicates that N-(4-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibits significant anticancer properties. It has been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The presence of the thieno[3,2-d]pyrimidine moiety is particularly relevant as compounds in this class have demonstrated cytotoxic effects against cancer cells .

2.2 Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. Preliminary studies suggest that it may interfere with microbial resistance mechanisms, making it a candidate for further development as an antimicrobial agent .

To contextualize the compound's efficacy, it can be compared with other known agents:

Compound Name Structure Features Biological Activity
5-FluorouracilPyrimidine base with fluorine substitutionAnticancer
SulfamethoxazoleSulfonamide group with aromatic ringAntimicrobial
ThiamphenicolChloramphenicol derivative with thiazole ringAntibacterial

The unique combination of the thieno[3,2-d]pyrimidine structure with a bromophenyl substituent may enhance selectivity and potency against specific biological targets compared to these established compounds .

Future Research Directions

Further research is essential to explore modifications of this compound aimed at improving its biological activity and selectivity. Investigating its interactions at the molecular level can provide insights into optimizing its therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The thienopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues in Thienopyrimidinone and Pyrimidine Families

(a) Substituent Variations in Thienopyrimidinone Derivatives

Several compounds share the thieno[3,2-d]pyrimidinone scaffold but differ in substituents, leading to distinct properties:

Compound Name / ID Core Structure Key Substituents Molecular Weight Melting Point (°C) Biological Activity Reference
N-(4-Bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (Target) Thieno[3,2-d]pyrimidin-4-one 4-Bromophenyl, phenyl 458.31 Not reported Not explicitly reported
N-(4-Bromophenyl)-2-({3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidin-4-one 4-Bromophenyl, methyl, sulfanyl group 486.40 Not reported Not explicitly reported
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide Thieno[3,2-d]pyrimidin-4-one 4-Fluorophenyl, 3-methoxybenzyl 447.46 Not reported Not explicitly reported
N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide Benzothieno[3,2-d]pyrimidin-4-one Methanesulfonamide, dimethyl-dioxopyrimidinyl 528 (approximate) Not reported COX-2, iNOS, and ICAM-1 inhibition

Key Observations :

  • Fluorophenyl and methoxybenzyl substituents in demonstrate how halogen and alkoxy groups modulate receptor interactions.
  • Benzothienopyrimidinones with sulfonamide groups (e.g., ) exhibit anti-inflammatory activity, suggesting that core expansion (benzothieno vs. thieno) enhances target engagement.
(b) Pyridazinone and Quinazolinone Derivatives

Compounds with pyridazinone or quinazolinone cores but similar acetamide linkages highlight structural versatility:

Compound Name / ID Core Structure Key Substituents Molecular Weight Biological Activity Reference
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazin-6-one 4-Bromophenyl, 3-methoxybenzyl Not reported FPR1/FPR2 agonist
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Quinazolin-4-one Ethylamino, phenyl Not reported Anti-inflammatory (comparable to Diclofenac)

Key Observations :

  • Pyridazinone derivatives () act as FPR receptor agonists, indicating that the acetamide group’s positioning and aryl substituents influence receptor specificity.
  • Quinazolinone analogs () with anti-inflammatory activity underscore the acetamide moiety’s role in mediating biological effects across diverse scaffolds.

Physicochemical Properties

  • Melting Points: Thienopyrimidinone derivatives in exhibit high melting points (175–282°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding from NH and C=O groups). The target compound’s melting point is unreported but expected to align with this range.
  • Molecular Weight : The target compound (458.31 g/mol) is lighter than sulfanyl-substituted analogs (e.g., 486.40 g/mol in ) but heavier than simpler pyrimidine thioethers (e.g., 353.99 g/mol in ).

Biological Activity

N-(4-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that belongs to the thienopyrimidine class, known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a bromophenyl group and a thienopyrimidine core, which contribute to its biological properties. The molecular formula is C21H17BrN3O2SC_{21}H_{17}BrN_3O_2S, and it has a molecular weight of 425.34 g/mol.

PropertyValue
Molecular FormulaC21H17BrN3O2S
Molecular Weight425.34 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to several potential mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which could disrupt metabolic pathways.
  • Receptor Modulation : It may interact with cellular receptors, modulating various signaling pathways that are crucial for cell function.
  • DNA/RNA Interaction : The compound might bind to nucleic acids, affecting gene expression and replication processes.

Antimicrobial Activity

Research has shown that thienopyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. A study evaluating various derivatives indicated promising antimicrobial activity against several pathogens using the turbidimetric method .

Anticancer Potential

Compounds in this class have also been assessed for anticancer properties. Notably, derivatives have shown effectiveness against estrogen receptor-positive breast cancer cell lines (MCF7) using the Sulforhodamine B (SRB) assay. Specific derivatives were identified as having potent anticancer activity, suggesting that this compound could be a lead compound for further development in cancer therapeutics .

Case Studies and Research Findings

  • Molecular Docking Studies : Molecular docking simulations have been conducted to understand how these compounds interact with their biological targets. These studies provide insights into binding affinities and potential inhibitory effects on specific enzymes or receptors .
  • In Vivo Studies : While in vitro results are promising, further research is required to validate these findings in vivo. Animal models will be crucial for assessing the therapeutic efficacy and safety profiles of the compound.

Q & A

Q. What are the recommended synthetic routes for N-(4-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, and what purification methods ensure high yield?

A common approach involves coupling 4-bromophenylacetic acid derivatives with thienopyrimidinone intermediates using carbodiimide-based reagents (e.g., EDC) in dichloromethane under triethylamine catalysis. Post-synthesis, purification via recrystallization from methylene chloride or column chromatography is recommended to achieve >95% purity . For analogs, reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like dimerization or incomplete substitution .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

Key techniques include:

  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and thienopyrimidinone moieties) and hydrogen-bonding networks (N–H⋯O interactions stabilize crystal packing) .
  • NMR spectroscopy : 1H/13C NMR identifies substituent integration (e.g., acetamide CH2 at ~δ 4.2 ppm, aromatic protons in the 7.0–8.5 ppm range) .
  • IR spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Q. What physicochemical properties are critical for drug-likeness assessments?

Calculated properties include:

  • Hydrogen bond donors/acceptors : 1 donor and 5 acceptors (affects solubility and membrane permeability) .
  • Topological polar surface area (TPSA) : 87.5 Ų (moderate passive absorption potential) .
  • logP : ~2.6 (balances lipophilicity for cellular uptake) . Experimental validation via HPLC or shake-flask methods is advised to refine predictions.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity against therapeutic targets?

  • Substituent modulation : Introducing electron-withdrawing groups (e.g., halogens) on the phenyl ring enhances metabolic stability, while bulky substituents may improve target affinity .
  • Backbone flexibility : Replacing the acetamide linker with sulfonamide or urea groups alters conformational dynamics and binding kinetics .
  • In vitro assays : Prioritize kinase inhibition or receptor-binding screens to identify lead candidates before in vivo testing.

Q. What in vitro models are suitable for evaluating anti-inflammatory or anticancer activity?

  • Cell-based assays : Use LPS-stimulated RAW264.7 macrophages (anti-inflammatory) or cancer cell lines (e.g., HeLa, MCF-7) with MTT viability assays. Compare results to reference drugs (e.g., Diclofenac for inflammation) .
  • Mechanistic studies : Measure cytokine levels (IL-6, TNF-α) via ELISA or apoptosis markers (caspase-3) via flow cytometry.

Q. How can computational methods predict binding modes and pharmacokinetic profiles?

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or kinase domains .
  • ADME prediction : Tools like SwissADME estimate bioavailability (%F = ~50%) and cytochrome P450 metabolism (CYP3A4 substrate likelihood) .

Q. How should researchers address contradictions in reported bioactivity data?

  • Purity verification : Confirm compound integrity via HPLC-MS; impurities >5% may skew results .
  • Assay standardization : Replicate studies under controlled conditions (e.g., serum-free media, consistent cell passage numbers).
  • Structural analogs : Compare data with closely related compounds (e.g., N-(3-chloro-4-fluorophenyl) analogs) to identify substituent-specific trends .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

  • Prodrug design : Mask polar groups (e.g., acetamide) with ester linkages to enhance oral absorption .
  • Formulation optimization : Use nanocarriers (liposomes) or co-solvents (PEG-400) to address low aqueous solubility (<10 µM) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight463.3 g/mol
logP2.6 (predicted)
Hydrogen Bond Acceptors5
Rotatable Bonds5

Q. Table 2. Recommended Characterization Techniques

TechniqueApplicationExample Data
X-ray CrystallographyConfirm 3D structureDihedral angle = 66.4°
1H NMRVerify substituent integrationAcetamide CH2 at δ 4.2 ppm
IR SpectroscopyIdentify functional groupsC=O stretch at 1680 cm⁻¹

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